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Technical Support Center: Sodium Borate
Electrophoresis
Welcome to the technical support center for sodium borate electrophoresis. This resource is

designed for researchers, scientists, and drug development professionals to help optimize

running conditions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a sodium borate (SB) buffer system over traditional

TBE or TAE buffers?

Sodium borate buffers offer several key advantages, primarily stemming from their lower

conductivity.[1][2] This lower conductivity generates less heat, allowing for the use of higher

voltages (5–35 V/cm) compared to TBE or TAE buffers (5–10 V/cm).[1] The benefits include:

Faster Run Times: Higher voltages significantly reduce electrophoresis run times.[1][3]

Sharper Bands: SB buffers can produce sharper, more compact DNA bands, especially for

smaller fragments.[1][4]

Improved Resolution for Small Fragments: They provide excellent resolution for smaller DNA

fragments, typically under 3kb.[3][5][6]
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Q2: Are there any limitations to using sodium borate buffers?

Yes, there are some limitations to consider:

Poor Resolution of Large DNA Fragments: SB buffers are generally not recommended for

separating DNA fragments larger than 3 kbp, as the resolution can be poor.[6] For larger

fragments, TAE or TBE buffers may provide better results.[5]

Sensitivity to Sample Salt Concentration: Being a low-salt buffer, the migration of DNA can

be affected by high salt concentrations in the sample, potentially leading to distorted bands.

[5][7][8]

Buffer Depletion: The electrolytes in SB buffer can be depleted more quickly than in TBE or

TAE, which may affect longer runs.[8][9] It is often recommended to use fresh buffer for each

run.[5]

Q3: Can I reuse sodium borate running buffer?

While some users have reported reusing the buffer without significant issues, it is generally

recommended to use fresh 1x sodium borate buffer for each electrophoresis run.[5] This is

because the buffer's electrolytes can be depleted during electrophoresis, which can lead to

overheating and potential melting of the gel in subsequent runs.[5][9]

Troubleshooting Guide
This guide addresses specific issues that you may encounter during sodium borate gel

electrophoresis.

Issue 1: Gel is Overheating or Melting
One of the most common issues, especially for those new to SB buffers, is the gel overheating

or even melting.[6][9]

Possible Causes & Solutions:
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Cause Solution

Incorrect Buffer Concentration

Ensure your SB buffer is diluted to the correct

working concentration (typically 1x from a 20x

stock). Using a buffer that is too concentrated

will increase the ionic strength, leading to

excessive heat generation.[6][9]

Excessively High Voltage

While SB buffers allow for higher voltages, there

is still a limit. If you observe overheating, reduce

the running voltage.[10][11]

Buffer Depletion from Reuse

As mentioned in the FAQ, reusing the buffer can

lead to a drop in buffering capacity and

increased resistance, causing the gel to heat up.

Use fresh running buffer for each experiment.[5]

Issue 2: Smeared or Diffuse Bands
Smeared or fuzzy bands can make accurate analysis difficult.[12]

Possible Causes & Solutions:
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Cause Solution

Overloaded DNA

Too much DNA in the well can cause streaking

and smearing. Try loading a smaller amount of

your sample.[13]

High Salt Concentration in Sample

The low ionic strength of SB buffer makes it

sensitive to high salt concentrations in the DNA

sample. This can cause the bands to spread

and appear smeared. Consider desalting your

sample or diluting it.[5][7]

Poor Gel Quality

Ensure the agarose is completely dissolved

during gel preparation. Any undissolved

particles can obstruct DNA migration and cause

smearing. Also, ensure the gel thickness is

uniform and around 3-4 mm.

DNA Degradation

If your DNA sample is degraded, it will appear

as a smear. Handle samples carefully and store

them properly to prevent degradation.[11]

Issue 3: Distorted Bands ("Smiling" or "Frowning")
Distorted bands that are curved instead of straight are often referred to as "smiling" or

"frowning."[11]

Possible Causes & Solutions:
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Cause Solution

Uneven Heat Distribution

This is a primary cause of smiling bands, where

the center of the gel runs hotter than the edges.

[11] Reducing the voltage can help minimize this

effect.

High Salt in Sample vs. Buffer

A significant difference in salt concentration

between your sample and the running buffer can

lead to band distortion.[8] Ensure your sample's

salt concentration is not excessively high.

Improper Gel Solidification

Allow the gel to solidify completely and evenly

on a level surface before use. Uneven

polymerization can lead to distorted migration.

[14]

Issue 4: Incorrect DNA Band Size
Sometimes, DNA bands may appear to be a different size than expected when compared to the

DNA ladder.

Possible Causes & Solutions:

Cause Solution

High Salt in Sample

As with band smearing, high salt in the sample

can alter the migration rate relative to the ladder,

especially for larger fragments.[15]

Buffer pH

Ensure the pH of your 1x running buffer is

around 8.0-8.5.[16][17] An incorrect pH can

affect DNA migration.

Experimental Protocols
Protocol 1: Preparation of 20x Sodium Borate (SB)
Buffer
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There are several common recipes for preparing a 20x stock solution of sodium borate buffer.

Method A: From Sodium Hydroxide and Boric Acid[16]

To 900 mL of distilled water, add 8g of NaOH and 47g of boric acid.

Use a magnetic stirrer to dissolve the powders completely. Gentle heating may be necessary

to fully dissolve the boric acid.

Once dissolved, adjust the final volume to 1 L with distilled water.

The final pH should be approximately 8.2.

Method B: From Sodium Tetraborate Decahydrate[18]

Dissolve 38.14 g of Sodium tetraborate decahydrate in 800 mL of nuclease-free water.

Bring the final volume to 1 L with nuclease-free water.

To prepare a 1x working solution, dilute the 20x stock solution 1:20 with distilled or deionized

water.

Protocol 2: Agarose Gel Electrophoresis with SB Buffer
Prepare a 1x solution of SB buffer from your 20x stock.

Weigh the desired amount of agarose to achieve the desired gel percentage (e.g., 1g of

agarose for a 1% 100 mL gel).

Add the agarose to the 1x SB buffer in a flask or beaker.

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

Swirl the solution gently to ensure it is homogenous.

Allow the solution to cool to about 50-60°C.

Add your nucleic acid stain (e.g., ethidium bromide, SYBR Safe) at the recommended

concentration and mix gently.
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Pour the molten agarose into a gel casting tray with the appropriate comb and allow it to

solidify completely.

Once solidified, place the gel in the electrophoresis tank and add fresh 1x SB buffer to cover

the gel.

Load your DNA samples (mixed with loading dye) and a DNA ladder into the wells.

Connect the electrophoresis unit to a power supply and run the gel at the desired voltage

(e.g., 80-150V, but can be higher depending on the setup).[19]

Monitor the migration of the dye front and stop the electrophoresis when the desired

separation is achieved.

Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Visualizations
Troubleshooting Workflow for Common Electrophoresis
Issues

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://static.igem.org/mediawiki/2016/3/30/T--USP_UNIFESP-Brazil--Protocols2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overheating Solutions Smearing Solutions Distortion Solutions

Start:
Observe Gel Issue

Gel Overheating/
Melting

Smeared/
Diffuse Bands

Distorted Bands
('Smiling')

Check Buffer
Concentration

Incorrect
Concentration?

Reduce Voltage

Voltage
Too High?

Use Fresh Buffer

Reused
Buffer?

Reduce DNA Load

Overloaded?

Desalt/Dilute
Sample

High Salt
in Sample?

Check Gel
Preparation

Poor Gel
Quality?

Reduce Voltage

Uneven
Heat?

Check Sample
Salt

High Salt
in Sample?

Ensure Proper
Solidification

Improper
Casting?

Re-run Experiment

Click to download full resolution via product page

Caption: Troubleshooting workflow for common sodium borate gel issues.

Sodium Borate Buffer Preparation Logic
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Caption: Logic for preparing 20x sodium borate buffer stock solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SB buffer - Wikipedia [en.wikipedia.org]

2. tandfonline.com [tandfonline.com]

3. bitesizebio.com [bitesizebio.com]

4. genomics.lsu.edu [genomics.lsu.edu]

5. reddit.com [reddit.com]

6. Sodium borate buffer gel problems - General Lab Techniques [protocol-online.org]

7. lclane.net [lclane.net]

8. DNA Electrophoresis and SB (sodium borate) Buffer - Electrophoresis [protocol-online.org]

9. Troubleshoot SB buffer electrophoresis problem - General Lab Techniques [protocol-
online.org]

10. quora.com [quora.com]

11. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]

12. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK
[thermofisher.com]

13. reddit.com [reddit.com]

14. goldbio.com [goldbio.com]

15. researchgate.net [researchgate.net]

16. utminers.utep.edu [utminers.utep.edu]

17. home.sandiego.edu [home.sandiego.edu]

18. 20X Sodium Borate Buffer (SB Buffer) | lab-protocols [phyletica.org]

19. static.igem.org [static.igem.org]

To cite this document: BenchChem. [Optimizing running conditions for sodium borate
electrophoresis gels]. BenchChem, [2025]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1171842?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/SB_buffer
https://www.tandfonline.com/doi/full/10.2144/04362BM02
https://bitesizebio.com/25078/faster-even-cooler-dna-gels/
https://genomics.lsu.edu/documentation/Sodium_Borate_vs_TBE.pptx
https://www.reddit.com/r/labrats/comments/8sj2fh/anyone_tried_sodium_borate_electrophoresis/
https://www.protocol-online.org/biology-forums-2/posts/14687.html
http://lclane.net/text/borate.html
https://www.protocol-online.org/biology-forums-2/posts/23001.html
https://www.protocol-online.org/biology-forums/posts/32293.html
https://www.protocol-online.org/biology-forums/posts/32293.html
https://www.quora.com/What-happens-if-you-use-too-high-of-a-voltage-when-performing-gel-electrophoresis
https://www.labx.com/resources/troubleshooting-common-electrophoresis-problems-and-artifacts/5539
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.reddit.com/r/labrats/comments/vqirxv/agarose_gel_electrophoresis_keeps_smearing/
https://www.goldbio.com/blogs/articles/troubleshooting-gel-casting-polymerization-issues-in-sds-page
https://www.researchgate.net/post/What_could_cause_my_DNA_bands_to_run_too_high_on_my_electrophoresis_gels_while_using_sodium_borate_buffer
https://utminers.utep.edu/rbernal/Resources/SOPs/Documents/20XBorateSolution.pdf
https://home.sandiego.edu/~josephprovost/Agarose%20DNA%20Gel%20Protocol.pdf
http://phyletica.org/lab-protocols/sb.html
https://static.igem.org/mediawiki/2016/3/30/T--USP_UNIFESP-Brazil--Protocols2.pdf
https://www.benchchem.com/product/b1171842#optimizing-running-conditions-for-sodium-borate-electrophoresis-gels
https://www.benchchem.com/product/b1171842#optimizing-running-conditions-for-sodium-borate-electrophoresis-gels
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1171842#optimizing-running-conditions-for-sodium-
borate-electrophoresis-gels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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